molecular formula C8H7BFNO2 B7954652 [(4-Cyano-2-fluorophenyl)methyl]boronic acid

[(4-Cyano-2-fluorophenyl)methyl]boronic acid

Cat. No.: B7954652
M. Wt: 178.96 g/mol
InChI Key: AEAWGMMBTNCJHG-UHFFFAOYSA-N
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Description

[(4-Cyano-2-fluorophenyl)methyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with cyano and fluoro groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Cyano-2-fluorophenyl)methyl]boronic acid typically involves the reaction of a suitable boron reagent with a halogenated precursor. One common method is the palladium-catalyzed borylation of 4-cyano-2-fluorobenzyl halides using bis(pinacolato)diboron under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) in a solvent such as dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(4-Cyano-2-fluorophenyl)methyl]boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, toluene).

    Oxidation: Hydrogen peroxide, sodium perborate.

    Esterification: Diols (e.g., ethylene glycol), solvents (e.g., toluene), and mild heating.

Major Products

    Suzuki–Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Esterification: Boronic esters.

Scientific Research Applications

[(4-Cyano-2-fluorophenyl)methyl]boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(4-Cyano-2-fluorophenyl)methyl]boronic acid in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-Cyano-2-fluorophenyl)methyl]boronic acid is unique due to the presence of both cyano and fluoro substituents, which significantly alter its electronic properties and reactivity compared to other boronic acids. These substituents make it particularly useful in reactions requiring electron-deficient aryl groups, such as certain cross-coupling reactions and the synthesis of complex organic molecules.

Properties

IUPAC Name

(4-cyano-2-fluorophenyl)methylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BFNO2/c10-8-3-6(5-11)1-2-7(8)4-9(12)13/h1-3,12-13H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAWGMMBTNCJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC1=C(C=C(C=C1)C#N)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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